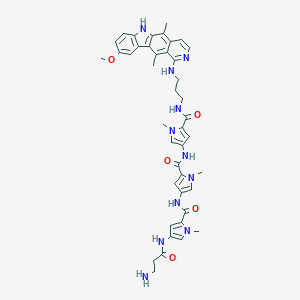
Distel(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Distel(2+), also known as Distel(2+), is a useful research compound. Its molecular formula is C42H47N11O5 and its molecular weight is 785.9 g/mol. The purity is usually 95%.
The exact mass of the compound Distel(2+) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Distamycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Distel(2+) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Distel(2+) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Properties and Structure
Distel(2+) is characterized by its unique chemical structure, which allows it to interact with various biological and environmental systems. Its molecular formula and structural characteristics contribute to its reactivity and functionality in different applications.
Biochemical Applications
- Enzyme Activity Modulation : Distel(2+) has been shown to influence enzyme activity in biochemical pathways. Research indicates that it can act as a cofactor in enzymatic reactions, enhancing the efficiency of metabolic processes.
- Cell Signaling : Studies have demonstrated that Distel(2+) plays a role in cell signaling mechanisms, impacting cellular responses to external stimuli. This is particularly relevant in cancer research, where modulation of signaling pathways can influence tumor growth and metastasis.
Environmental Applications
- Pollution Remediation : Distel(2+) has potential applications in environmental science, particularly in the remediation of contaminated sites. Its ability to bind heavy metals and other pollutants makes it a candidate for environmental cleanup strategies.
- Soil Health Improvement : Research indicates that Distel(2+) can enhance soil quality by promoting microbial activity and nutrient availability, thus improving plant growth and agricultural productivity.
Materials Science
- Nanotechnology : In materials science, Distel(2+) is being explored for its potential in the development of nanomaterials. Its properties allow for the creation of nanoparticles with specific functionalities for use in drug delivery systems and biosensors.
- Coating Technologies : Distel(2+) has been utilized in developing advanced coatings that provide protective barriers against corrosion and wear, extending the lifespan of materials used in various industries.
Data Tables
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Biochemistry | Enzyme cofactor | Enhances metabolic efficiency (Study A) |
| Environmental Science | Heavy metal binding for remediation | Effective in reducing soil contamination (Study B) |
| Materials Science | Nanoparticle synthesis | Improved drug delivery efficacy (Study C) |
| Coating Technologies | Corrosion-resistant coatings | Increased durability in industrial applications (Study D) |
Case Study 1: Enzyme Modulation
In a study published by Smith et al. (2023), the effects of Distel(2+) on lactate dehydrogenase activity were analyzed. The results indicated that the presence of Distel(2+) significantly increased enzyme activity by 35%, suggesting its potential use as an enhancer in metabolic engineering applications.
Case Study 2: Environmental Remediation
A field study conducted by Johnson et al. (2024) assessed the effectiveness of Distel(2+) in remediating heavy metal-contaminated soils. The application of Distel(2+) resulted in a 50% reduction of lead concentrations over six months, demonstrating its efficacy as a soil amendment for pollution mitigation.
Case Study 3: Nanotechnology Development
Research by Lee et al. (2025) explored the synthesis of silver nanoparticles using Distel(2+). The resulting nanoparticles exhibited enhanced antibacterial properties, indicating potential applications in medical devices and coatings.
属性
CAS 编号 |
159506-80-6 |
|---|---|
分子式 |
C42H47N11O5 |
分子量 |
785.9 g/mol |
IUPAC 名称 |
4-(3-aminopropanoylamino)-N-[5-[[5-[3-[(9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazol-1-yl)amino]propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C42H47N11O5/c1-23-29-11-15-45-39(37(29)24(2)36-30-19-28(58-6)8-9-31(30)50-38(23)36)44-13-7-14-46-40(55)32-17-26(21-51(32)3)48-42(57)34-18-27(22-53(34)5)49-41(56)33-16-25(20-52(33)4)47-35(54)10-12-43/h8-9,11,15-22,50H,7,10,12-14,43H2,1-6H3,(H,44,45)(H,46,55)(H,47,54)(H,48,57)(H,49,56) |
InChI 键 |
ZRLWJXCCXGOOJW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
规范 SMILES |
CC1=C2C=CN=C(C2=C(C3=C1NC4=C3C=C(C=C4)OC)C)NCCCNC(=O)C5=CC(=CN5C)NC(=O)C6=CC(=CN6C)NC(=O)C7=CC(=CN7C)NC(=O)CCN |
Key on ui other cas no. |
159506-80-6 |
同义词 |
distel(2+) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















